4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride

Catalog No.
S14004103
CAS No.
M.F
C4H5BrCl2N2
M. Wt
231.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-(chloromethyl)-1H-imidazole hydrochlorid...

Product Name

4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride

IUPAC Name

5-bromo-2-(chloromethyl)-1H-imidazole;hydrochloride

Molecular Formula

C4H5BrCl2N2

Molecular Weight

231.90 g/mol

InChI

InChI=1S/C4H4BrClN2.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1H2,(H,7,8);1H

InChI Key

GCEQMYSWYMGJAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CCl)Br.Cl

4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride is a heterocyclic compound characterized by the presence of an imidazole ring substituted with both bromo and chloromethyl groups. This compound belongs to the imidazole family, which is known for its diverse chemical and biological properties. The imidazole ring consists of three carbon atoms and two nitrogen atoms, contributing to its unique reactivity and interaction capabilities in various chemical environments.

  • Substitution Reactions: The chloromethyl group is prone to nucleophilic substitution, allowing it to react with nucleophiles such as amines, thiols, and alcohols. This reactivity facilitates the formation of a variety of derivatives.
  • Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions: The bromo group can be reduced to a corresponding alkyl group using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the development of more complex molecules.

The biological activity of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride has garnered interest due to its potential therapeutic applications. Compounds containing imidazole rings are often associated with various biological activities, including:

  • Antimicrobial Activity: Studies indicate that imidazole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for pharmaceutical development against infections.
  • Antitumor Activity: Certain imidazole derivatives have shown promise in inhibiting tumor cell growth, suggesting potential applications in cancer therapy.

The specific mechanisms of action typically involve interactions with molecular targets such as enzymes and receptors, leading to modulation of biological pathways.

The synthesis of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride can be achieved through several methods:

  • Formation of the Imidazole Ring: The imidazole core can be synthesized from glyoxal and primary amines under acidic conditions or via cyclization reactions involving appropriate precursors.
  • Introduction of Chloromethyl Group: Chloromethylation can be accomplished using chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.
  • Bromination: The introduction of the bromo group can be performed using brominating agents under controlled conditions, ensuring selective substitution at the desired position on the imidazole ring.

These methods can be tailored based on desired yields and purity levels, often employing techniques like recrystallization or chromatography for purification.

4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride has several applications across different fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new antimicrobial and anticancer agents.
  • Chemical Research: It is utilized as a building block in organic synthesis for creating more complex chemical structures.
  • Material Science: Its unique properties make it suitable for developing specialty chemicals and polymers with specific functionalities.

Studies on the interactions of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride with biological targets are crucial for understanding its mechanism of action. Research has shown that:

  • The compound can inhibit specific enzymes by binding to their active sites.
  • It may modulate receptor activity, influencing cellular signaling pathways.

Such interactions are pivotal for elucidating the compound's therapeutic potential and guiding further drug design efforts.

Several compounds share structural similarities with 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Properties
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylanilineContains an imidazole ring and brominated anilineKnown for antimicrobial and anticancer effects
2-(chloromethyl)-4,5-dihydro-1H-imidazole HydrochlorideImidazole derivative with chloromethyl groupVersatile in chemical modifications
1-(4-Chlorobenzyl)-2-(bromomethyl)-1H-imidazole HydrochlorideSimilar substitution patterns on the imidazole ringPotentially different biological activities

Uniqueness

The uniqueness of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride lies in its dual substitution pattern (bromo and chloromethyl groups), which enhances its reactivity compared to other similar compounds. This distinct feature allows for versatile applications in both synthetic chemistry and biological research, positioning it as a valuable compound in scientific investigations.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

229.90132 g/mol

Monoisotopic Mass

229.90132 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types